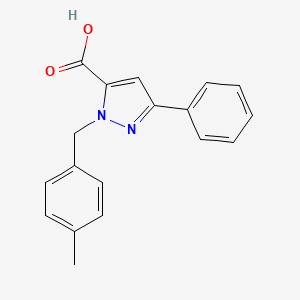
1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, also known as 4-methylbenzylpyrazole-3-carboxylic acid (MBPCA), is a versatile synthetic organic compound with a wide range of applications in research and industry. MBPCA is a colorless, crystalline solid with a melting point of 159-161 °C and a molecular weight of 246.31 g/mol. It is a versatile acid that can be used in a variety of ways, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate. In addition, MBPCA has been used in a variety of scientific research applications, including as a model compound for studying enzyme-catalyzed reactions and as a substrate for studying the action of various enzymes.
科学研究应用
MBPCA has been used in a variety of scientific research applications, including as a model compound for studying enzyme-catalyzed reactions and as a substrate for studying the action of various enzymes. It has also been used in the study of enzyme-catalyzed reactions of amino acids and peptides. In addition, MBPCA has been used in the study of the mechanism of action of various drugs, including antibiotics and antifungal agents.
作用机制
MBPCA acts as an inhibitor of several enzymes, including those involved in the metabolism of amino acids and peptides. It is believed to act by binding to the active sites of the enzymes, preventing them from catalyzing their respective reactions. In addition, MBPCA is thought to inhibit the action of certain membrane-bound enzymes, such as those involved in the transport of amino acids across cell membranes.
Biochemical and Physiological Effects
MBPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of amino acids and peptides. In addition, MBPCA has been shown to inhibit the action of certain membrane-bound enzymes, such as those involved in the transport of amino acids across cell membranes. Furthermore, MBPCA has been shown to inhibit the action of certain hormones, including insulin and glucagon.
实验室实验的优点和局限性
MBPCA is a versatile acid that can be used in a variety of ways in laboratory experiments. One of the main advantages of using MBPCA in laboratory experiments is its relatively low cost. In addition, MBPCA is relatively stable and can be stored for long periods of time without significant degradation. However, MBPCA has several limitations that should be taken into consideration when using it in laboratory experiments. For example, MBPCA is not soluble in water and thus must be dissolved in an organic solvent before it can be used in experiments. In addition, MBPCA has a low solubility in some organic solvents, which can limit its use in certain experiments.
未来方向
The use of MBPCA in scientific research is expected to continue to increase in the future. One possible area of research is the use of MBPCA as a substrate for studying the action of various enzymes. In addition, MBPCA has potential applications in the development of new drugs and pharmaceuticals, as well as in the study of the mechanism of action of various hormones. Furthermore, MBPCA could be used in the study of the interaction of various drugs with enzymes and membrane-bound proteins. Finally, MBPCA has potential applications in the study of the metabolism of amino acids and peptides, as well as in the study of the mechanism of action of various antibiotics and antifungal agents.
合成方法
MBPCA can be synthesized by a variety of methods, including the reaction of benzyl bromide with potassium pyrazolide, the reaction of benzyl chloride with sodium pyrazolide, and the reaction of benzyl bromide with sodium pyrazolide. The most commonly used method for the synthesis of MBPCA is the reaction of benzyl bromide with potassium pyrazolide in the presence of an acid catalyst. The reaction proceeds as follows:
2C6H5Br + K2C3H3N2 → 2C6H5C3H3N2 + 2KBr
属性
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)12-20-17(18(21)22)11-16(19-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJAKOCWVLJPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)











